1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 3-methyl-2-phenylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methedrone: A structurally similar compound with a methoxy group and a phenyl ring, but with different functional groups.
4-Methoxyamphetamine: Shares the methoxyphenyl structure but differs in its amine group and overall structure.
Uniqueness
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structural features allow for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
61147-75-9 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-2-phenylbutan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13(2)17(14-7-5-4-6-8-14)18(19)15-9-11-16(20-3)12-10-15/h4-13,17H,1-3H3 |
InChI Key |
GKELJXXYHOXCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.